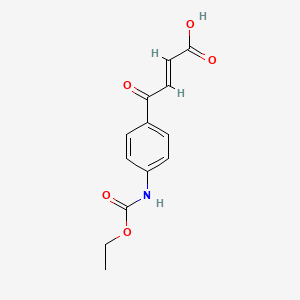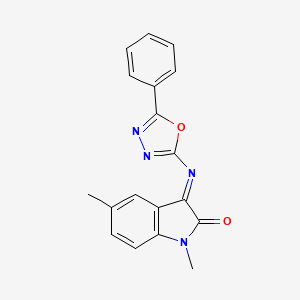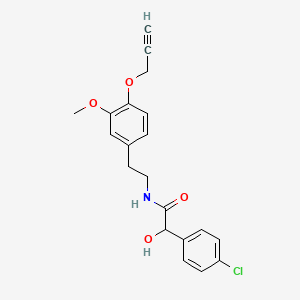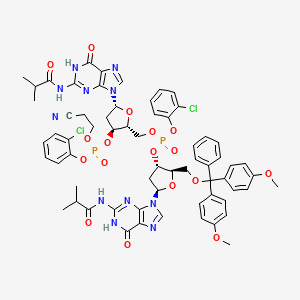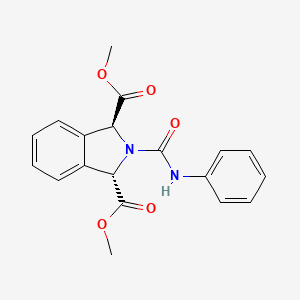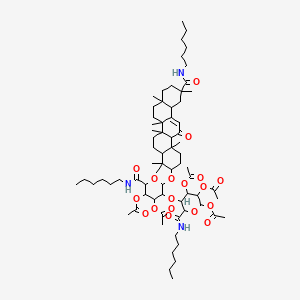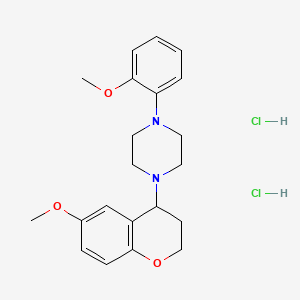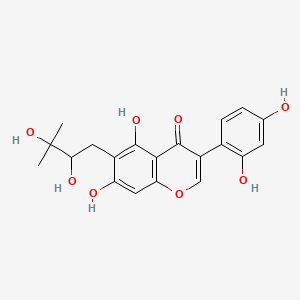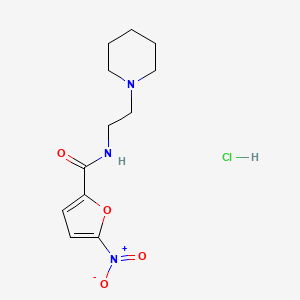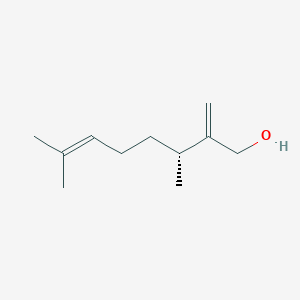
6-Octen-1-ol, 3,7-dimethyl-2-methylene-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Octen-1-ol, 3,7-dimethyl-2-methylene-, ®-, also known as ®-3,7-dimethyl-2-methyleneoct-6-en-1-ol, is an organic compound with the molecular formula C11H20O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a derivative of citronellol and is known for its pleasant floral odor, making it a valuable component in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octen-1-ol, 3,7-dimethyl-2-methylene-, ®- can be achieved through several methods. One common approach involves the catalytic hydrogenation of geraniol or nerol, followed by selective oxidation and reduction steps to introduce the desired functional groups. The reaction conditions typically involve the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of geraniol or nerol using alcohol dehydrogenases or reductases can yield the desired ®-enantiomer with high purity. This method is preferred due to its environmentally friendly nature and high efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Octen-1-ol, 3,7-dimethyl-2-methylene-, ®- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
Reduction: The double bonds in the molecule can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Citronellal, citronellic acid
Reduction: 3,7-dimethyloctane-1-ol
Substitution: 3,7-dimethyl-2-methylene-6-octenyl chloride
Scientific Research Applications
6-Octen-1-ol, 3,7-dimethyl-2-methylene-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and insect repellent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 6-Octen-1-ol, 3,7-dimethyl-2-methylene-, ®- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can lead to the disruption of microbial cell walls, resulting in antimicrobial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Citronellol: 3,7-dimethyloct-6-en-1-ol
Geraniol: 3,7-dimethyl-2,6-octadien-1-ol
Nerol: 3,7-dimethyl-2,6-octadien-1-ol
Uniqueness
6-Octen-1-ol, 3,7-dimethyl-2-methylene-, ®- is unique due to its specific structural features, including the presence of a methylene group at the 2-position and its chiral nature. These characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
120093-50-7 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(3R)-3,7-dimethyl-2-methylideneoct-6-en-1-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,10,12H,4-5,7-8H2,1-3H3/t10-/m1/s1 |
InChI Key |
QGRLZQDPVRYSKI-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)C(=C)CO |
Canonical SMILES |
CC(CCC=C(C)C)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


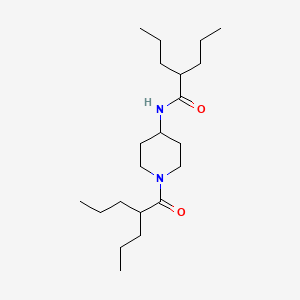
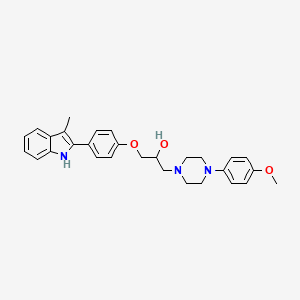

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)
